2-(4-tert-butylphenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide
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Overview
Description
2-(4-tert-butylphenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide is a complex organic compound with a unique structure that combines a tert-butyl group, a phenoxy group, and a morpholino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the tert-butyl phenoxy intermediate through a reaction between tert-butyl alcohol and phenol in the presence of an acid catalyst. This intermediate is then reacted with 3-(2-phenylmorpholino)propylamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
2-(4-(tert-butyl)phenoxy)acetamide: Lacks the morpholino group, which may result in different biological activities.
N-(3-(2-phenylmorpholino)propyl)acetamide: Lacks the tert-butyl phenoxy group, which may affect its chemical reactivity and stability.
Uniqueness
2-(4-tert-butylphenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability, while the morpholino group may improve its solubility and bioavailability.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O3/c1-25(2,3)21-10-12-22(13-11-21)30-19-24(28)26-14-7-15-27-16-17-29-23(18-27)20-8-5-4-6-9-20/h4-6,8-13,23H,7,14-19H2,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STBKILRWAIQRBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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